molecular formula C11H11ClO B8493720 4-(4-Chlorophenyl)pent-4-enal

4-(4-Chlorophenyl)pent-4-enal

Cat. No. B8493720
M. Wt: 194.66 g/mol
InChI Key: LBNABUKGWVLMDW-UHFFFAOYSA-N
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Patent
US04518415

Procedure details

A mixture of 4-(4-chlorophenyl)pent-4-en-1-ol (5.5 g) and pyridinium dichromate (14.62 g) in dichloromethane (50 ml) was stirred at room temperature for 24 hours. The mixture was diluted with diethyl ether and the solid material was filtered off. The filtrate was washed with water, dried over magnesium sulfate, and concentrated under reduced pressure to give 4-(4-chlorophenyl)pent-4-enal (2.6 g, 48%) as a yellow oil, 1H nmr (CDCl3): 9.75 (1H, broad singlet, CHO), 1R (film): 1720 cm-1.
Name
4-(4-chlorophenyl)pent-4-en-1-ol
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
14.62 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[CH2:13])[CH2:9][CH2:10][CH2:11][OH:12])=[CH:4][CH:3]=1.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1>ClCCl.C(OCC)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[CH2:13])[CH2:9][CH2:10][CH:11]=[O:12])=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
4-(4-chlorophenyl)pent-4-en-1-ol
Quantity
5.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CCCO)=C
Name
Quantity
14.62 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid material was filtered off
WASH
Type
WASH
Details
The filtrate was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CCC=O)=C
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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